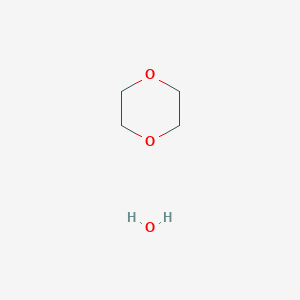
Dioxan water
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxan water is a useful research compound. Its molecular formula is C4H10O3 and its molecular weight is 106.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Toxicological Studies :
- Research has extensively investigated the carcinogenic potential of 1,4-dioxane through animal studies. For instance, studies involving rats and mice have shown significant induction of tumors, particularly in the liver and nasal passages, when exposed to high concentrations of 1,4-dioxane in drinking water over prolonged periods . These findings are critical for understanding the health risks associated with human exposure.
-
Environmental Monitoring :
- The detection of 1,4-dioxane in drinking water has prompted the development of sensitive analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to assess human exposure levels in contaminated areas . This monitoring is essential for public health assessments and regulatory compliance.
-
Biodegradation Studies :
- Recent advancements have highlighted the potential for microbial degradation of 1,4-dioxane. Various microbial strains have been identified that can metabolically degrade this compound, offering a promising avenue for bioremediation . This research is vital as it provides insights into sustainable methods for treating contaminated water sources.
Remediation Technologies
The treatment of dioxan water involves various methodologies aimed at reducing its concentration in contaminated sources:
Case Studies
- Long Island Water Contamination :
- Pilot Testing of UV/H2O2 Systems :
- Microbial Degradation Projects :
Q & A
Basic Research Questions
Q. How should dioxan-water solvent mixtures be prepared and characterized for reproducible kinetic studies?
- Methodological Answer : Use volumetric mixing of high-purity dioxan (e.g., Marck grade) and deionized water, varying proportions (e.g., 20–80% v/v). Characterize dielectric constants using a capacitance cell or impedance analyzer, as dielectric properties directly influence reaction kinetics . Validate homogeneity via refractive index measurements and ensure temperature control (±0.1°C) during preparation.
Q. What standard methods are used to measure the dielectric constant of dioxan-water mixtures?
- Methodological Answer : Employ the Hughes and Ingold framework, correlating dielectric constants (ε) with solvent composition. Use a calibrated dielectric probe or capacitance bridge at controlled temperatures (20–40°C). Tabulate ε values against mol% dioxan (Table 1, ) to assess solvent-solute interactions.
Q. How do temperature and solvent composition affect second-order rate constants in dioxan-water systems?
- Methodological Answer : Conduct hydrolysis experiments (e.g., alkali-catalyzed ester hydrolysis) at fixed reactant concentrations (e.g., 0.1 M NaOH, 0.05 M ester). Measure rate constants (k) at 5–10°C intervals (20–40°C) using conductivity or UV-Vis spectroscopy. Plot log k vs. mol% dioxan to identify inflection points indicating mechanistic shifts (Fig. 1, ).
Advanced Research Questions
How can thermodynamic activation parameters (ΔH, ΔG, ΔS*) be calculated for reactions in dioxan-water media?**
- Methodological Answer : Apply the Eyring equation using rate constants (k) and temperature (T):
ln(Tk)=−RΔH∗⋅T1+[ln(hkB)+RΔS∗]
Derive ΔH* (enthalpy) from slope and ΔS* (entropy) from intercept. Validate with Wynne-Jones plots (Table 4, ). Compare ΔG* (Gibbs energy) across solvent compositions to identify dominant solvation effects.
Q. Why do conflicting interpretations arise regarding the mechanistic shift (unimolecular vs. bimolecular) in dioxan-water systems?
- Methodological Answer : Discrepancies stem from solvent structural changes. At low dioxan concentrations (<50% v/v), bulky water clusters (H₂O)₆ dominate, favoring ion-dipole interactions (unimolecular). At higher dioxan%, dense water structures (H₂O)₄ form, reducing dielectric constant and promoting bimolecular pathways . Reconcile data by analyzing activation energy (Eₐ) trends (Table 2, ).
Q. How can solvent-solute interactions be quantified in mixed dioxan-water systems?
- Methodological Answer : Use UV-Vis spectroscopy to measure solvatochromic shifts of probe dyes (e.g., Reichardt’s dye). Calculate empirical polarity (Eₜ(30)) and correlate with solvent composition. Alternatively, apply Kirkwood-Buff theory to assess preferential solvation via partial molar volume measurements .
Q. Data Contradiction and Replication Challenges
Q. How to resolve discrepancies in reported dielectric constants for dioxan-water mixtures?
- Methodological Answer : Cross-validate using multiple techniques (e.g., capacitance bridge vs. computational models like COSMO-RS). Account for impurities (e.g., peroxide contaminants in aged dioxan) via gas chromatography. Reference standardized datasets (e.g., Table 1, ) for benchmarking.
Q. What experimental controls are critical for replicating kinetic studies in dioxan-water media?
- Methodological Answer :
Propiedades
Número CAS |
16468-05-6 |
|---|---|
Fórmula molecular |
C4H10O3 |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
1,4-dioxane;hydrate |
InChI |
InChI=1S/C4H8O2.H2O/c1-2-6-4-3-5-1;/h1-4H2;1H2 |
Clave InChI |
RNHDAKUGFHSZEV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCO1.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















